

Comparative Docking Analysis of 6-Phenyl-2-thiouracil Derivatives Against Key Protein Targets

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Compound of Interest

Compound Name: **6-Phenyl-2-thiouracil**

Cat. No.: **B182609**

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A comprehensive guide for researchers in drug discovery, offering a comparative analysis of the binding affinities and interaction patterns of **6-Phenyl-2-thiouracil** derivatives with various protein targets implicated in cancer and other diseases. This guide provides a synthesis of recent molecular docking studies, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development.

Introduction

6-Phenyl-2-thiouracil and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds share a common scaffold that can be readily modified to optimize their interaction with various biological targets. Molecular docking studies have become an indispensable tool in elucidating the potential binding modes and affinities of these derivatives, providing crucial insights for structure-based drug design. This guide compares the docking performance of various **6-Phenyl-2-thiouracil** analogs against several key protein targets, including those involved in cancer cell proliferation and metabolic regulation.

Comparative Docking Data

The following tables summarize the quantitative results from various molecular docking studies, presenting the binding energies or docking scores of **6-Phenyl-2-thiouracil** derivatives against their respective protein targets.

Table 1: Docking of 5,5'-(Phenylmethylene)bis(6-amino-2-thiouracil) Derivatives against Human Kinesin Eg5

Compound	Substituent on Phenyl Ring	Binding Energy (kcal/mol)
1	4-OCH ₃	-11.0
2	4-F	-10.0
3	4-Cl	-9.8
4	4-Br	-9.5
5	4-NO ₂	-26.7
6	3-NO ₂	-13.2
7	2-NO ₂	-11.2
8	2-Cl	-10.0
9	2-F	-9.0
10	2-Br	-8.0
11	Unsubstituted	-6.0
12	2,4-di-Cl	-5.0
13	2,6-di-Cl	-5.0
5-Fluorouracil (Standard)	N/A	-8.0

Data sourced from a study on the synthesis and anticancer activity of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives.[\[1\]](#)[\[2\]](#)
[\[3\]](#)

Table 2: Docking of 6-Aryl-5-cyano Thiouracil Derivatives against Thymidylate Synthase (PDB: 1JU6)

Compound	IC50 (μM) for TS Inhibition
8a	2.15
8b	1.93
8c	1.57
22	3.48
23	4.12
24	2.89

This study highlights that the most potent anti-proliferative compounds also showed significant Thymidylate Synthase (TS) inhibitory activity.[4]

Table 3: Docking of Thiouracil-Based Derivatives against Human DNA Topoisomerase II

Compound	Binding Energy (kcal/mol)
2H	-9.17
6H	-9.29
7H	-10.07
9H	-8.53
Etoposide (Standard)	-9.29

This study investigated thiouracil-based dihydroindeno pyrido pyrimidines.[5]

Table 4: Docking of 2-Thiouracil Sulfonamide Derivatives against c-kit Protein Tyrosine Kinase

Compound	Fitness Score (kJ/mol)
3	65.13±0.17
4	67.31±0.21
5	68.12±0.19
6	66.45±0.28
7	67.98±0.31
8	68.54±0.25
9	69.55±0.39
10	67.88±0.33
11	68.21±0.27
12	66.99±0.24
13	67.55±0.29

Compound 9 was identified as the most potent against CaCo-2 and MCF7 cell lines, which correlated with its high fitness score.[\[6\]](#)

Experimental Protocols

The methodologies employed in the cited docking studies are detailed below to ensure reproducibility and provide a basis for future investigations.

Protocol 1: Docking of 5,5'-(Phenylmethylene)bis(6-amino-2-thiouracil) Derivatives against Eg5

- Software: Discovery Studio with the CDocker docking algorithm.
- Target Protein: Human Kinesin Eg5. The efficiency of the docking protocol was validated by redocking the X-ray bound drug into the binding site of Eg5.[\[1\]](#)

- Ligand Preparation: The 3D structures of the synthesized compounds were generated and optimized.
- Protein Preparation: The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
- Docking and Analysis: The CDocker algorithm was used for the docking calculations. The binding affinities were calculated, and the interactions were visualized to understand the binding modes.[1]

Protocol 2: Docking of 6-Aryl-5-cyano Thiouracil Derivatives against Thymidylate Synthase

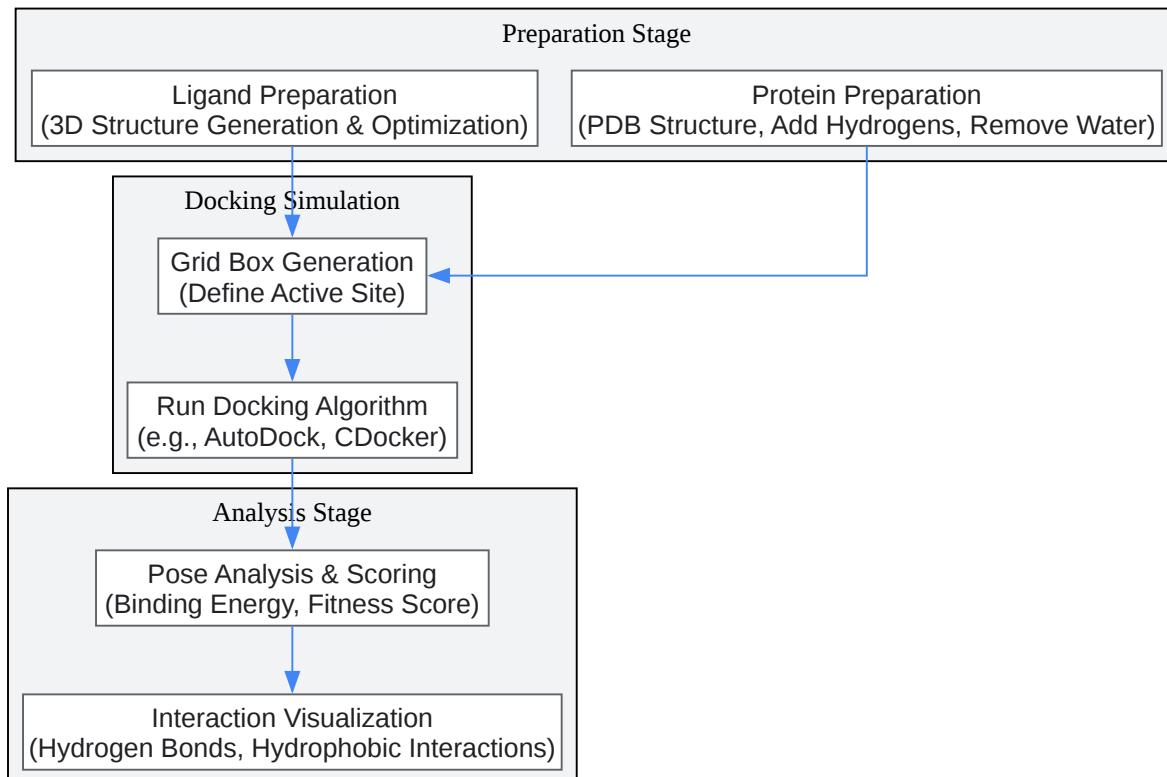
- Target Protein: Thymidylate Synthase (PDB ID: 1JU6).[4]
- Ligand and Protein Preparation: Standard preparation procedures were followed to prepare the ligand and protein structures for docking.
- Docking Simulation: Molecular docking studies were performed to investigate the binding pattern of the designed compounds within the active site of the target protein.[4]

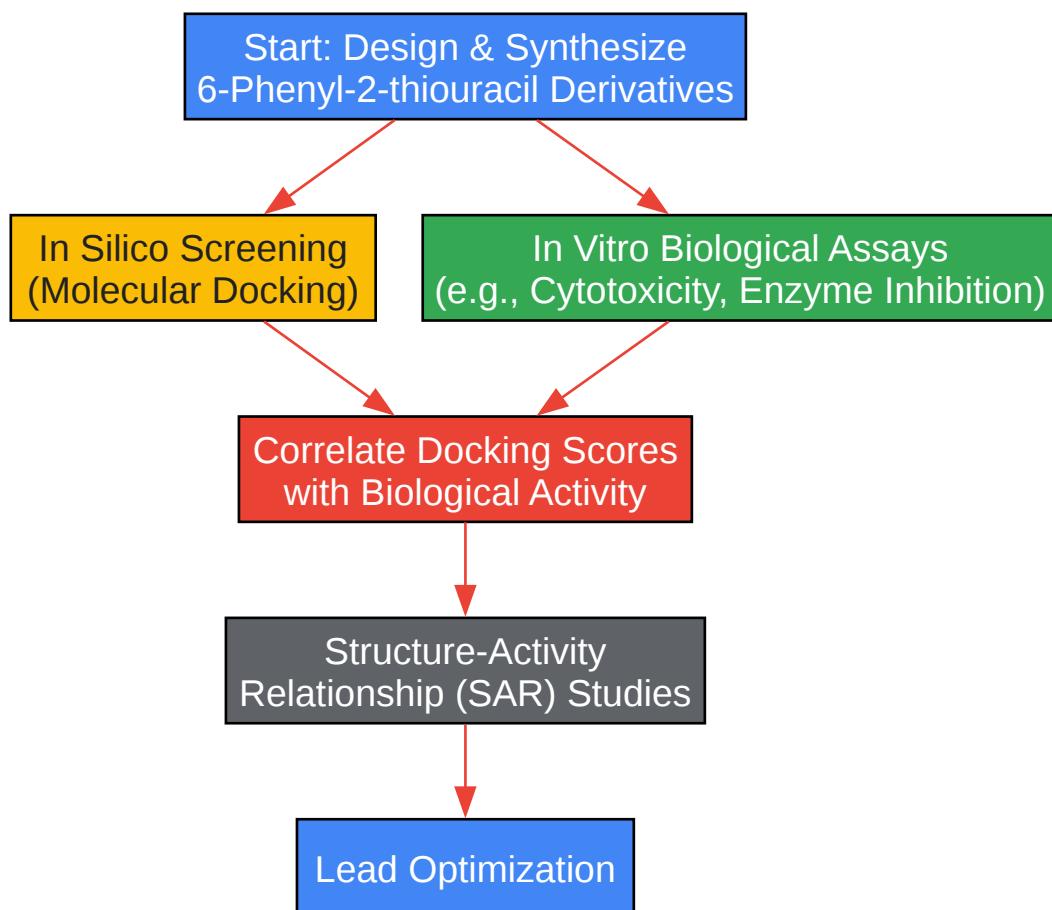
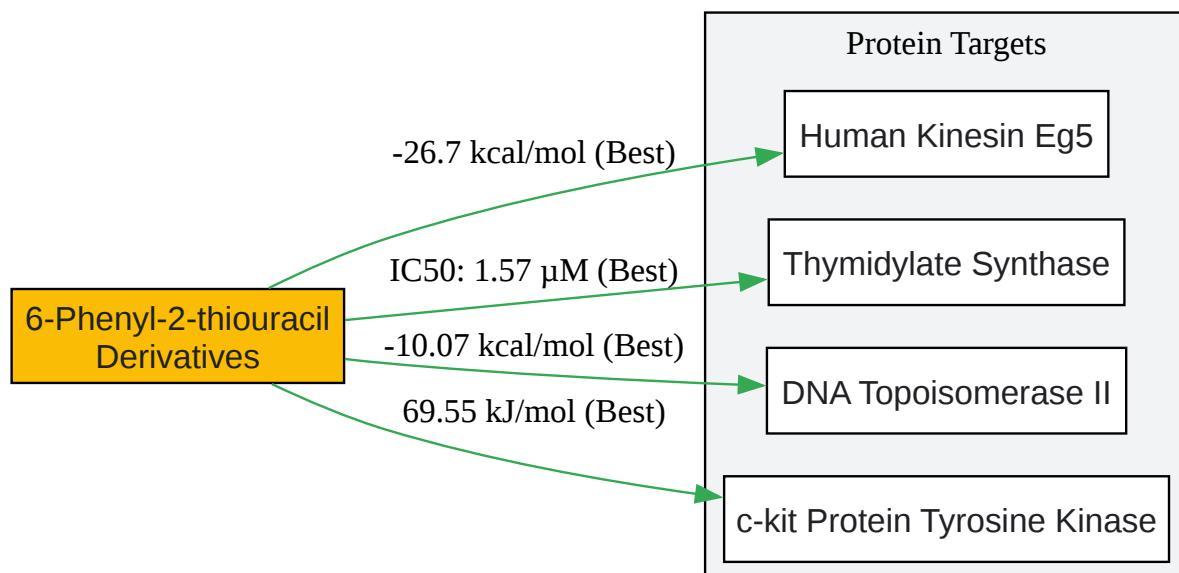
Protocol 3: Docking of Thiouracil Derivatives against Thyroid Peroxidase

- Software: AutoDock Vina version 1.1.2.[7]
- Target Protein: A three-dimensional structure of Thyroid Peroxidase (TPO) was obtained and prepared for docking.[7]
- Ligand Preparation: The structure of Propylthiouracil (PTU) was optimized.
- Grid Generation: A grid box was generated around the active site to define the search space for docking.[7]
- Docking and Analysis: PTU was docked into the TPO active site, and multiple poses were generated. The best poses were selected based on their docking scores and visual inspection of the interactions using PyMOL.[7]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the context of these comparative docking studies.





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